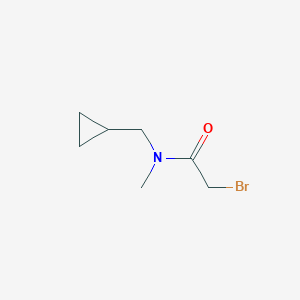
1-(2,4-Dichlorophenyl)piperidin-3-amine
Descripción general
Descripción
1-(2,4-Dichlorophenyl)piperidin-3-amine is a chemical compound with the molecular formula C11H14Cl2N2. It has a molecular weight of 245.15 .
Molecular Structure Analysis
The InChI code for 1-(2,4-Dichlorophenyl)piperidin-3-amine is1S/C11H14Cl2N2/c12-8-3-4-11(10(13)6-8)15-5-1-2-9(14)7-15/h3-4,6,9H,1-2,5,7,14H2 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
The boiling point of 1-(2,4-Dichlorophenyl)piperidin-3-amine is predicted to be 367.1±42.0 °C, and its density is predicted to be 1.269±0.06 g/cm3 . Its pKa is predicted to be 10.29±0.20 .Aplicaciones Científicas De Investigación
Application 1: Use as a Cannabinoid-1 Receptor Antagonist
- Summary of the Application : “1-(2,4-Dichlorophenyl)piperidin-3-amine” is used as a peripherally restricted Cannabinoid-1 Receptor (CB1R) antagonist. It has shown significant weight-loss efficacy in diet-induced obese mice .
- Methods of Application or Experimental Procedures : The compound was synthesized and tested on diet-induced obese mice. The compound exhibited potent CB1R activity .
- Results or Outcomes : The compound displayed significant weight-loss efficacy in diet-induced obese mice. It also showed a clean off-target profile and is currently under development for treating obesity and related metabolic syndrome .
Application 2: Use in Drug Design
- Summary of the Application : Piperidines, including “1-(2,4-Dichlorophenyl)piperidin-3-amine”, are among the most important synthetic fragments for designing drugs .
- Methods of Application or Experimental Procedures : Piperidine derivatives are synthesized and used in the formation of various pharmaceuticals .
- Results or Outcomes : Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Application 3: Use in the Synthesis of Novel Compounds
- Summary of the Application : “1-(2,4-Dichlorophenyl)piperidin-3-amine” is used in the synthesis of novel compounds, such as “1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide”. This compound is a peripherally restricted Cannabinoid-1 Receptor antagonist .
- Methods of Application or Experimental Procedures : The compound was synthesized and tested for its CB1R activity .
- Results or Outcomes : The compound displayed significant weight-loss efficacy in diet-induced obese mice. It also displays a clean off-target profile and is currently under development for treating obesity and the related metabolic syndrome .
Application 4: Use in the Synthesis of Piperidine Derivatives
- Summary of the Application : Piperidines, including “1-(2,4-Dichlorophenyl)piperidin-3-amine”, are used in the synthesis of various piperidine derivatives. These derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application or Experimental Procedures : Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results or Outcomes : Piperidine derivatives have been used in the discovery and biological evaluation of potential drugs .
Application 5: Use in the Synthesis of Novel Compounds
- Summary of the Application : “1-(2,4-Dichlorophenyl)piperidin-3-amine” is used in the synthesis of novel compounds, such as “1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide”. This compound is a peripherally restricted Cannabinoid-1 Receptor antagonist .
- Methods of Application or Experimental Procedures : The compound was synthesized and tested for its CB1R activity .
- Results or Outcomes : The compound displayed significant weight-loss efficacy in diet-induced obese mice. It also displays a clean off-target profile and is currently under development for treating obesity and the related metabolic syndrome .
Application 6: Use in the Synthesis of Piperidine Derivatives
- Summary of the Application : Piperidines, including “1-(2,4-Dichlorophenyl)piperidin-3-amine”, are used in the synthesis of various piperidine derivatives. These derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application or Experimental Procedures : Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results or Outcomes : Piperidine derivatives have been used in the discovery and biological evaluation of potential drugs .
Safety And Hazards
The compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation, respectively .
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2/c12-8-3-4-11(10(13)6-8)15-5-1-2-9(14)7-15/h3-4,6,9H,1-2,5,7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTWNVJTRKQTQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Potassium trifluoro[(2-fluorophenyl)methyl]boranuide](/img/structure/B1443902.png)





![5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1443914.png)

![1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1443916.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1443917.png)



